N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-(1-methyl-1H-benzimidazol-2-yl)-1-piperidinecarboxamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-(1-methyl-1H-benzimidazol-2-yl)-1-piperidinecarboxamide is a complex organic compound that features a combination of benzodioxin, benzimidazole, and piperidine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-(1-methyl-1H-benzimidazol-2-yl)-1-piperidinecarboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxin Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate aldehydes under acidic conditions.
Synthesis of the Benzimidazole Ring: This often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Piperidine Carboxamide Formation: The piperidine ring can be introduced via nucleophilic substitution reactions, followed by amide bond formation with carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or piperidine moieties.
Reduction: Reduction reactions could target the carbonyl groups or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are often employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might be investigated for its potential as an enzyme inhibitor, receptor modulator, or antimicrobial agent.
Medicine
In medicine, compounds with similar structures are often explored for their potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral activities.
Industry
Industrially, it could be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include enzymes, receptors, or nucleic acids, and pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-(1H-benzimidazol-2-yl)-1-piperidinecarboxamide
- N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-(1-methyl-1H-benzimidazol-2-yl)-1-piperidinecarboxylate
Uniqueness
The uniqueness of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-(1-methyl-1H-benzimidazol-2-yl)-1-piperidinecarboxamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C23H26N4O3 |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-(1-methylbenzimidazol-2-yl)piperidine-1-carboxamide |
InChI |
InChI=1S/C23H26N4O3/c1-26-19-7-3-2-6-18(19)25-22(26)16-10-12-27(13-11-16)23(28)24-14-17-15-29-20-8-4-5-9-21(20)30-17/h2-9,16-17H,10-15H2,1H3,(H,24,28) |
InChI Key |
OLTIXIIQZCMFJH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CCN(CC3)C(=O)NCC4COC5=CC=CC=C5O4 |
Origin of Product |
United States |
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